molecular formula C15H21Cl2N3O3S B2360653 2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride CAS No. 2094303-60-1

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride

Cat. No.: B2360653
CAS No.: 2094303-60-1
M. Wt: 394.31
InChI Key: CBPYFYRNNAKENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a morpholine-4-sulfonyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable diketone or aldehyde.

    Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a sulfonyl chloride derivative and a base to facilitate the reaction.

    Final Purification and Conversion to Dihydrochloride Salt: The final product is purified through recrystallization or chromatography and then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chloride derivatives in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride is unique due to the presence of the morpholine-4-sulfonyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural feature could potentially lead to differences in its efficacy, potency, and side effect profile.

Properties

IUPAC Name

4-[(2,4-dimethyl-1H-1,5-benzodiazepin-8-yl)sulfonyl]morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S.2ClH/c1-11-9-12(2)17-15-10-13(3-4-14(15)16-11)22(19,20)18-5-7-21-8-6-18;;/h3-4,9-10,17H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPYFYRNNAKENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N1)C=C(C=C2)S(=O)(=O)N3CCOCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.